molecular formula C8H12O3 B2726000 (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2243510-63-4

(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2726000
CAS No.: 2243510-63-4
M. Wt: 156.181
InChI Key: MGBWQWATKAXZEU-CHKWXVPMSA-N
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Description

(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Diels-Alder Reaction: : One common method for synthesizing (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves a Diels-Alder reaction between a diene and a dienophile. The reaction typically requires:

      Diene: A compound with two conjugated double bonds.

      Dienophile: An alkene or alkyne that reacts with the diene.

      Catalyst: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate.

      Temperature: Moderate to high temperatures (50-150°C) to drive the reaction to completion.

  • Hydrolysis: : The resulting adduct from the Diels-Alder reaction can be hydrolyzed under acidic or basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives using appropriate reagents like alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its rigid structure can be exploited to create molecules with high specificity and affinity for biological targets.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials.

Mechanism of Action

The mechanism by which (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby inhibiting or modulating their activity. The rigid bicyclic structure allows for precise interactions with molecular targets, leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

The uniqueness of (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its rigid structure and functional versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(1S,2S,4R)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBWQWATKAXZEU-CHKWXVPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]2CC[C@@H]1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243510-63-4
Record name rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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